1,1-Diiodo-2,2-dimethylpropane
Overview
Description
1,1-Diiodo-2,2-dimethylpropane is an organic compound with the molecular formula C5H10I2. It is a halogenated hydrocarbon, specifically an iodinated derivative of 2,2-dimethylpropane. This compound is characterized by the presence of two iodine atoms attached to the same carbon atom, making it a diiodo compound. It is used in various chemical reactions and research applications due to its unique reactivity and properties.
Preparation Methods
1,1-Diiodo-2,2-dimethylpropane can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethylpropane with iodine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective iodination of the compound. Another method involves the use of methanesulfonic acid, trifluoro-, 2,2-dimethylpropylidene ester as a starting material, which undergoes iodination to form this compound .
In industrial settings, the production of this compound may involve large-scale iodination processes using specialized equipment to handle the reagents and control the reaction conditions. The compound is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
1,1-Diiodo-2,2-dimethylpropane undergoes various chemical reactions, including substitution, reduction, and coupling reactions.
Substitution Reactions: The iodine atoms in this compound can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-dimethylpropane by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: this compound can participate in coupling reactions, such as the formation of carbon-carbon bonds using nickel or palladium catalysts. These reactions are useful in organic synthesis for constructing complex molecular structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions yield various substituted derivatives, while reduction reactions produce the corresponding hydrocarbon.
Scientific Research Applications
1,1-Diiodo-2,2-dimethylpropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of iodine-containing compounds and their interactions with biomolecules.
Medicine: Research into iodinated compounds like this compound can contribute to the development of radiopharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1,1-diiodo-2,2-dimethylpropane involves its ability to undergo various chemical transformations due to the presence of the iodine atoms. These atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. The compound can also act as a precursor in coupling reactions, forming new carbon-carbon bonds through the action of metal catalysts.
The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used. For example, in organic synthesis, the iodine atoms serve as leaving groups, facilitating the formation of new bonds and the construction of complex molecular architectures.
Comparison with Similar Compounds
1,1-Diiodo-2,2-dimethylpropane can be compared with other similar compounds, such as:
1-Iodo-2,2-dimethylpropane: This compound has only one iodine atom, making it less reactive in certain substitution and coupling reactions compared to this compound.
2,2-Dimethylpropane:
1,1-Diiodoethane: This compound has a similar diiodo structure but with a different carbon backbone, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and makes it valuable in various chemical and research applications.
Properties
IUPAC Name |
1,1-diiodo-2,2-dimethylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10I2/c1-5(2,3)4(6)7/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETJKCOBPFKLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399499 | |
Record name | 1,1-Diiodo-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2443-89-2 | |
Record name | 1,1-Diiodo-2,2-dimethylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Diiodo-2,2-dimethylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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